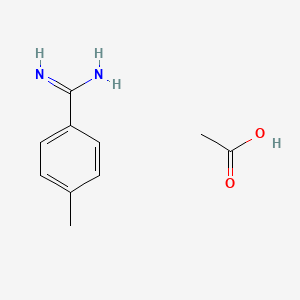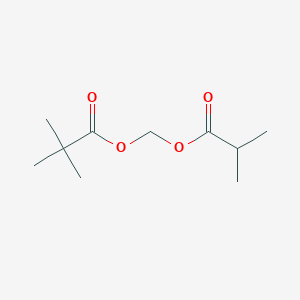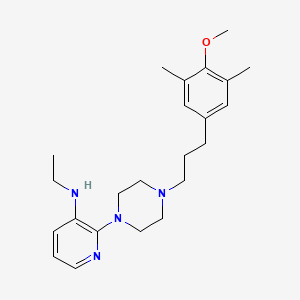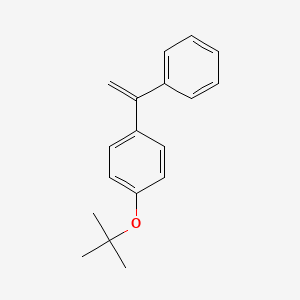
Benzenecarboximidamide, 4-methyl-, monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 4-methyl-, monoacetate is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of benzenesulfonyl compounds. This compound is characterized by the presence of a benzene ring substituted with a carboximidamide group and a methyl group, along with an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-methyl-, monoacetate typically involves the reaction of 4-methylbenzenecarboximidamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methylbenzenecarboximidamide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, 4-methyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoic acid derivatives, while reduction can yield various amines.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 4-methyl-, monoacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 4-methyl-, monoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit carbonic anhydrase IX, leading to changes in cellular pH and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Benzenecarboximidamide, 4-methyl-, monoacetate can be compared with other similar compounds, such as:
Benzenecarboximidamide, 4-(methylsulfonyl)-: This compound has a similar structure but contains a methylsulfonyl group instead of an acetate group.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125772-50-1 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
acetic acid;4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2.C2H4O2/c1-6-2-4-7(5-3-6)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4) |
InChI-Schlüssel |
POCKINROMSFGPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=N)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)


dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)






